

Alternate names for Triphenylvinylsilane like (Triphenylsilyl)ethylene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Triphenylvinylsilane*

Cat. No.: *B098950*

[Get Quote](#)

An In-Depth Technical Guide to (Triphenylsilyl)ethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Triphenylsilyl)ethylene, also known as **Triphenylvinylsilane**. It covers its nomenclature, key chemical properties, detailed synthesis protocols, and its applications in various organic reactions. This document is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, materials science, and drug development.

Nomenclature and Chemical Properties

Triphenylvinylsilane is a versatile organosilicon compound with several recognized names in the chemical literature. A summary of its common identifiers and key physicochemical properties is provided below for easy reference.

Table 1: Alternate Names and Synonyms for **Triphenylvinylsilane**

Type	Name
IUPAC Name	ethenyl(triphenyl)silane ^[1]
Common Names	Triphenylvinylsilane ^[1] , (Triphenylsilyl)ethylene ^[2]
Synonyms	Ethenyltriphenylsilane ^[2] , Vinyltriphenylsilane ^[1] , Silane, ethenyltriphenyl-[¹], Silane, triphenylvinyl-[¹]

Table 2: Physicochemical Properties of **Triphenylvinylsilane**

Property	Value
CAS Number	18666-68-7 ^{[1][2]}
Molecular Formula	C ₂₀ H ₁₈ Si ^{[1][2]}
Molecular Weight	286.44 g/mol ^{[1][2]}
Appearance	White to off-white solid
Melting Point	68-71 °C
Boiling Point	190 °C at 3 mmHg
Purity	≥98% ^[3]
Storage	Store at 4°C under a nitrogen atmosphere ^[3]

Synthesis of Triphenylvinylsilane

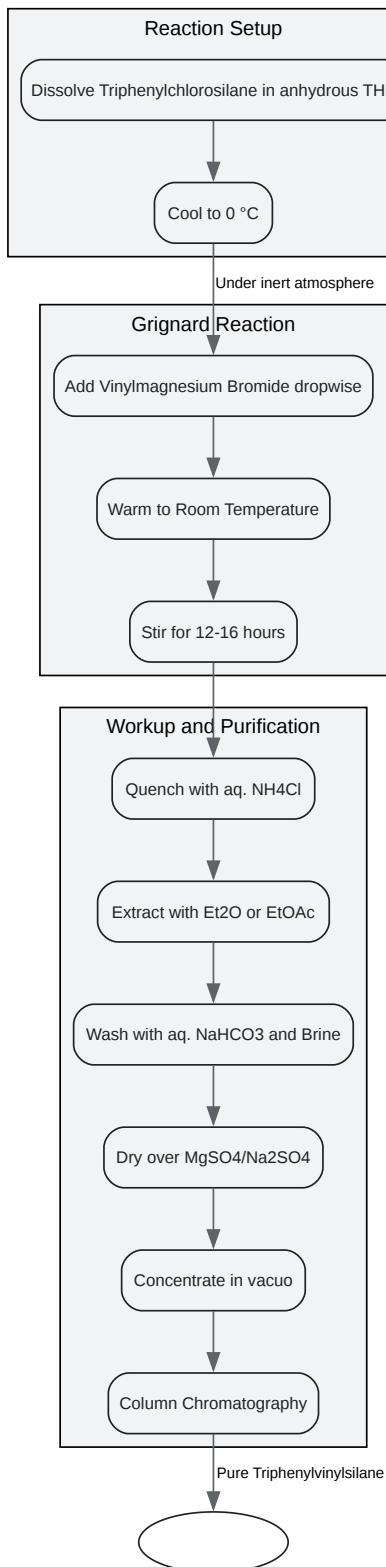
The most common and efficient method for the laboratory-scale synthesis of **Triphenylvinylsilane** is through the Grignard reaction. This involves the reaction of a vinyl Grignard reagent with triphenylchlorosilane.

Experimental Protocol: Grignard Reaction Synthesis

This protocol outlines the synthesis of **Triphenylvinylsilane** from triphenylchlorosilane and vinylmagnesium bromide.

Materials:

- Triphenylchlorosilane (1.0 eq)
- Vinylmagnesium bromide (1.0 M solution in THF, 1.2 eq)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Hexane
- Ethyl acetate


Procedure:

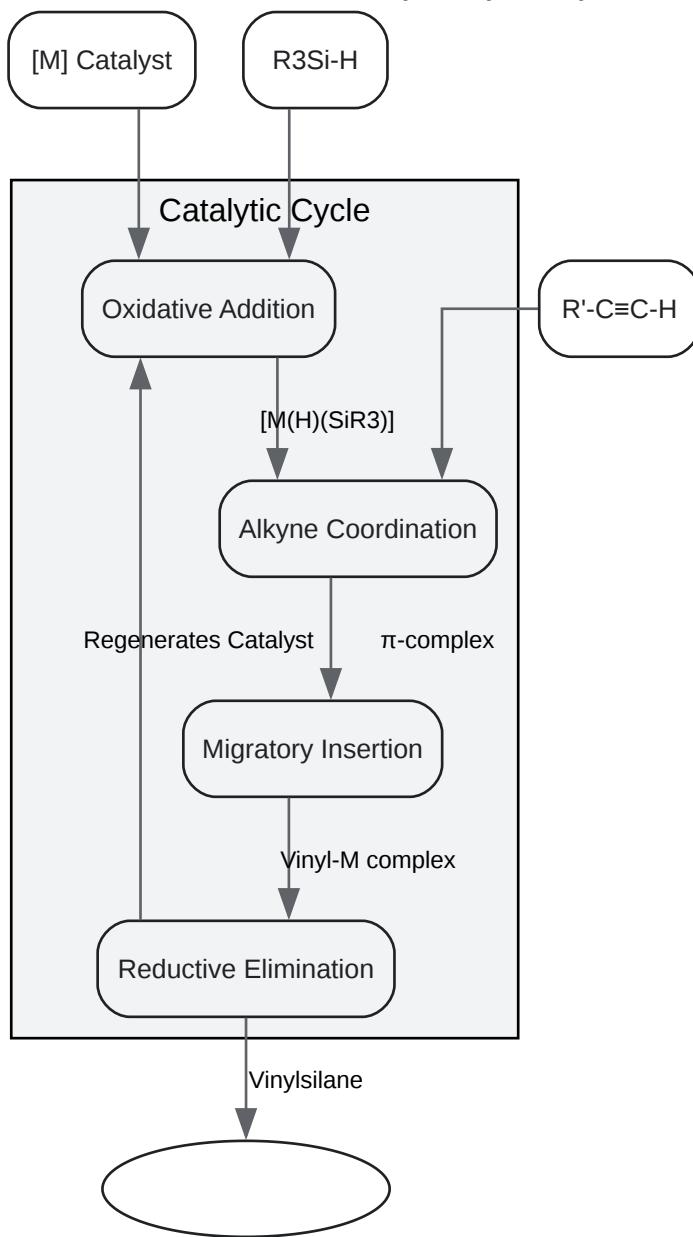
- Under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylchlorosilane in anhydrous THF in a flame-dried round-bottom flask equipped with a magnetic stir bar.
- Cool the solution to 0 °C using an ice bath.
- Slowly add the vinylmagnesium bromide solution dropwise to the stirred solution of triphenylchlorosilane over a period of 30 minutes.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford **Triphenylvinylsilane** as a white solid.

Synthesis Workflow Diagram

Synthesis of Triphenylvinylsilane via Grignard Reaction

[Click to download full resolution via product page](#)**Caption: Workflow for the synthesis of **Triphenylvinylsilane**.**


Key Reactions and Mechanisms

Triphenylvinylsilane is a valuable building block in organic synthesis due to the reactivity of the vinyl group, which can participate in a variety of coupling and addition reactions.

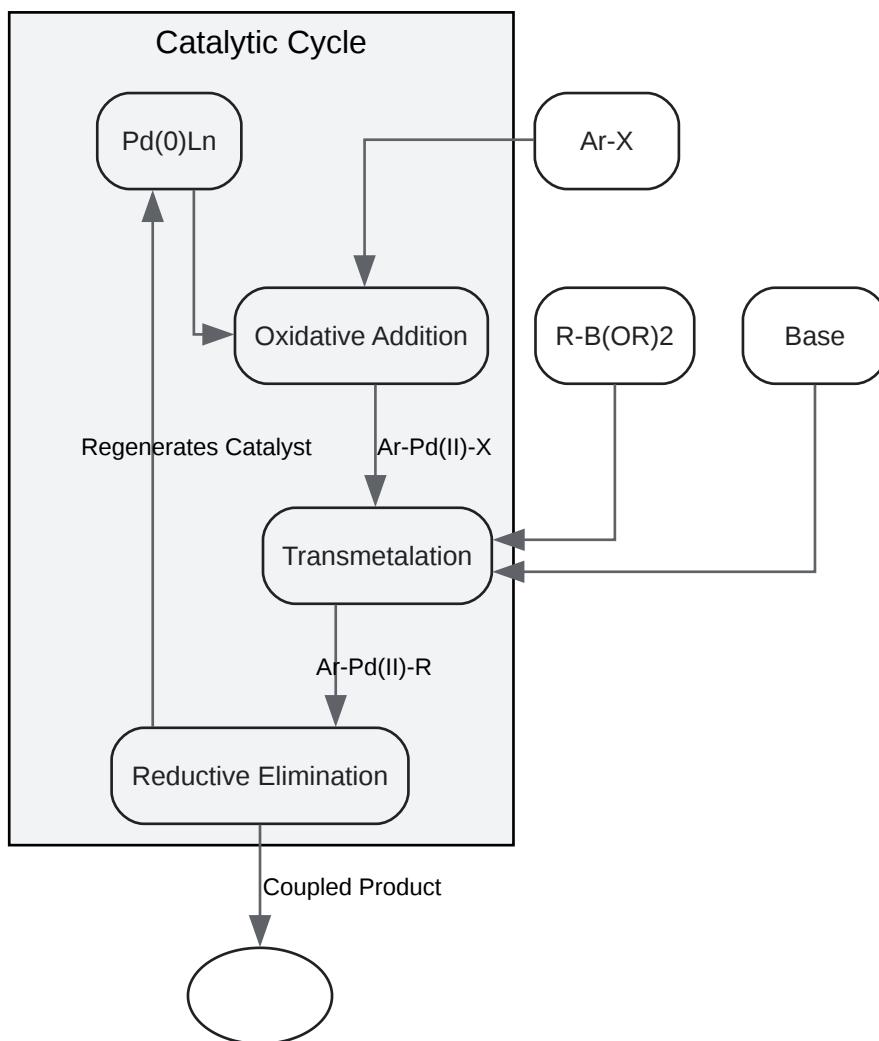
Hydrosilylation

Hydrosilylation involves the addition of a silicon-hydride bond across a carbon-carbon double or triple bond. While **Triphenylvinylsilane** is a product of alkyne hydrosilylation, the vinylsilyl group itself can undergo further reactions. A plausible mechanism for the hydrosilylation of an alkyne to form a vinylsilane is depicted below. The reaction is typically catalyzed by transition metal complexes.^[4]

General Mechanism for Alkyne Hydrosilylation

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of alkyne hydrosilylation.


Suzuki-Miyaura Cross-Coupling

Vinylsilanes, including **Triphenylvinylsilane**, can be converted to vinylsilanols or vinylboronates, which are effective coupling partners in Suzuki-Miyaura reactions for the formation of carbon-carbon bonds.^[4] The general mechanism involves a palladium catalyst.

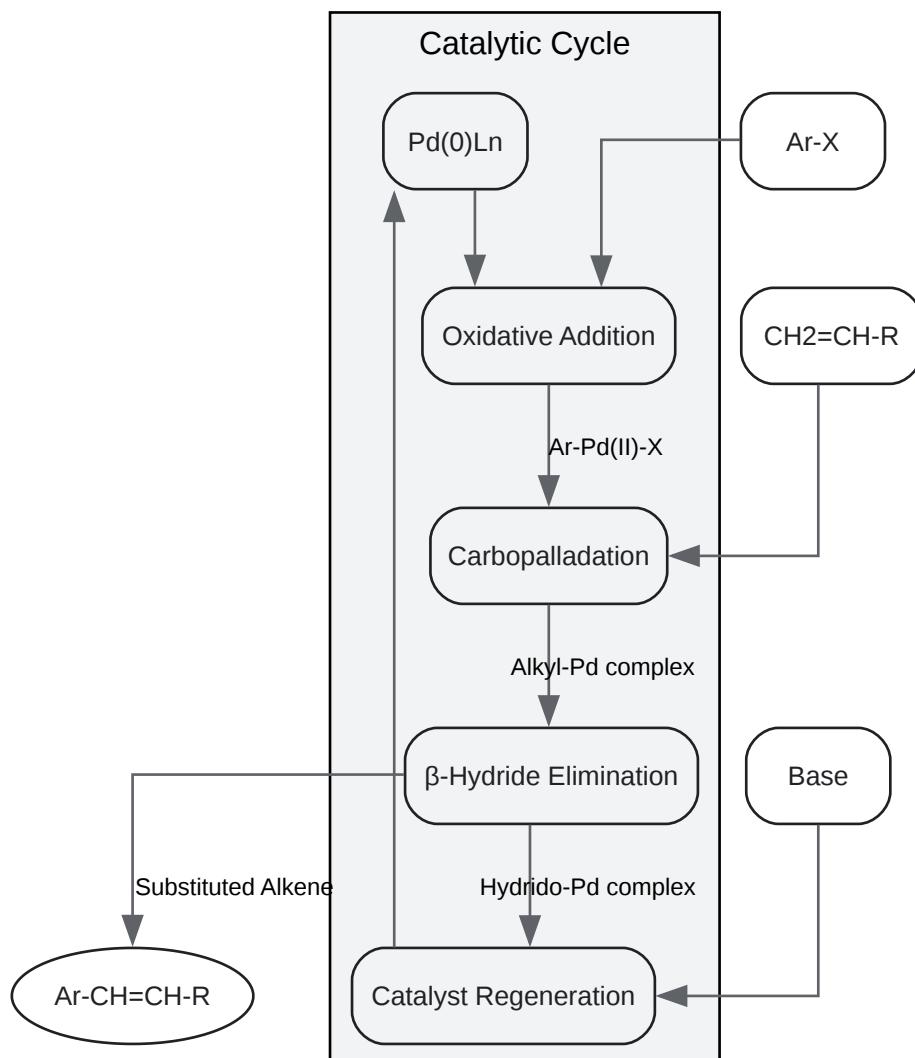
Representative Experimental Protocol (Adapted for a Vinylsilane):

- To a flame-dried Schlenk tube, add the vinylsilane (1.0 eq), aryl halide (1.2 eq), palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 eq), and a base (e.g., K_2CO_3 , 2.0 eq).
- Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
- Add a deoxygenated solvent mixture (e.g., 1,4-dioxane/water).
- Heat the reaction mixture at 80-100 °C for 12-24 hours.
- After cooling, add water and extract the product with an organic solvent.
- Dry the organic layer, concentrate, and purify by column chromatography.

Suzuki-Miyaura Cross-Coupling Catalytic Cycle

[Click to download full resolution via product page](#)

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.


Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.^[5] **Triphenylvinylsilane** can act as the alkene component in this reaction.

Representative Experimental Protocol (Adapted for **Triphenylvinylsilane**):

- In a reaction vessel, combine the aryl halide (1.0 eq), **Triphenylvinylsilane** (1.1 eq), a palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$, 0.02 eq), a phosphine ligand (e.g., PPh_3 , 0.04 eq), and a base (e.g., Et_3N , 2.0 eq) in a suitable solvent (e.g., DMF or acetonitrile).
- Deoxygenate the mixture by bubbling with an inert gas.
- Heat the reaction mixture to 80-120 °C and monitor by TLC.
- After completion, cool the mixture, filter off the salts, and remove the solvent under reduced pressure.
- Purify the residue by column chromatography.

Heck Reaction Catalytic Cycle

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Heck reaction.

Applications in Research and Development

Triphenylvinylsilane and related vinylsilanes are important intermediates in the synthesis of complex organic molecules. Their ability to undergo a variety of transformations makes them valuable in the following areas:

- Pharmaceutical Synthesis: The construction of complex carbon skeletons via cross-coupling reactions is a cornerstone of modern drug discovery.
- Materials Science: Vinylsilanes are used in the preparation of silicon-containing polymers and materials with unique electronic and optical properties.[\[6\]](#)
- Organic Synthesis: They serve as versatile building blocks for the stereoselective synthesis of substituted alkenes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Vinyltriphenylsilane | C₂₀H₁₈Si | CID 87747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. scientificspectator.com [scientificspectator.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Alternate names for Triphenylvinylsilane like (Triphenylsilyl)ethylene]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b098950#alternate-names-for-triphenylvinylsilane-like-triphenylsilyl-ethylene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com